1-(Quinolin-2-yl)ethane-1,2-diol

Catalog No.
S12352683
CAS No.
62955-98-0
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Quinolin-2-yl)ethane-1,2-diol

CAS Number

62955-98-0

Product Name

1-(Quinolin-2-yl)ethane-1,2-diol

IUPAC Name

1-quinolin-2-ylethane-1,2-diol

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12-10/h1-6,11,13-14H,7H2

InChI Key

QIQLAFRFRZFPML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CO)O

1-(Quinolin-2-yl)ethane-1,2-diol is an organic compound characterized by its unique structure, which includes a quinoline moiety attached to an ethane-1,2-diol backbone. The molecular formula for this compound is C10H11N1O2C_{10}H_{11}N_{1}O_{2}, and it possesses a molecular weight of approximately 177.20 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that allow for diverse interactions with biological targets.

  • Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyls or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride, converting carbonyl functionalities back to alcohols.
  • Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups, such as halogens or alkyl groups, under acidic or basic conditions.

These reactions are essential for modifying the compound for various applications in research and industry.

The biological activity of 1-(Quinolin-2-yl)ethane-1,2-diol has been a subject of interest in pharmacological studies. Compounds with similar structures have shown various activities, including:

  • Antimicrobial Properties: Quinoline derivatives are known for their antibacterial and antifungal activities.
  • Antioxidant Activity: The presence of hydroxyl groups contributes to the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Enzyme Inhibition: Some studies suggest that quinoline derivatives can inhibit specific enzymes, making them valuable in the development of therapeutic agents targeting metabolic pathways.

Several synthetic routes can be employed to produce 1-(Quinolin-2-yl)ethane-1,2-diol:

  • From Quinoline Derivatives: One common method involves the reaction of quinoline derivatives with ethylene glycol in the presence of acid catalysts. This reaction typically requires heating under reflux conditions to facilitate the formation of the diol.
  • Using Grignard Reagents: Another approach involves the use of Grignard reagents derived from quinoline and subsequent reaction with carbonyl compounds to yield the desired diol.
  • Direct Hydroxylation: Hydroxylation of appropriate quinoline precursors using hydroxylating agents can also yield 1-(Quinolin-2-yl)ethane-1,2-diol.

These methods provide flexibility in synthesizing the compound with varying yields and purities depending on the conditions used.

The applications of 1-(Quinolin-2-yl)ethane-1,2-diol span various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a potential lead compound in drug discovery, particularly for antimicrobial and antioxidant therapies.
  • Chemical Research: It is utilized as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound may be explored for use in developing new materials with specific properties owing to its functional groups.

Interaction studies involving 1-(Quinolin-2-yl)ethane-1,2-diol focus on its ability to bind with various biological macromolecules:

  • Protein Binding: Research indicates that compounds with similar structures can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein function.
  • Metal Ion Coordination: The hydroxyl groups may coordinate with metal ions, which can enhance catalytic activities or stabilize certain biochemical pathways.

These studies are crucial for understanding how this compound may exert its biological effects and for optimizing its therapeutic potential.

Several compounds share structural similarities with 1-(Quinolin-2-yl)ethane-1,2-diol. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
1-(Isoquinolin-2-yl)ethane-1,2-diolIsoquinoline derivativeSimilar biological activities but different binding profiles.
1-(Pyridin-3-yl)ethane-1,2-diolPyridine derivativeExhibits distinct electronic properties affecting reactivity.
3-HydroxyquinolineHydroxyquinolineKnown for strong antibacterial properties; lacks diol function.
4-(Hydroxymethyl)quinolineHydroxymethyl derivativeEnhanced solubility; used in different pharmaceutical contexts.

Each of these compounds possesses unique characteristics that differentiate them from 1-(Quinolin-2-yl)ethane-1,2-diol while still sharing common functional groups that contribute to their reactivity and biological activity.

Multicomponent Reaction Strategies in Quinoline Synthesis

Multicomponent reactions (MCRs) have revolutionized quinoline synthesis by enabling the convergent assembly of complex structures from simple precursors. The Povarov reaction, a [4+2] cycloaddition between electron-rich alkenes, aldehydes, and anilines, has been adapted to generate quinoline derivatives with 1,4-dicarbonyl units. For instance, Wu and coworkers demonstrated a one-pot synthesis of 2,3-diaroyl quinolines using enaminones, aryl methyl ketones, and arylamines in the presence of iodine and hydrochloric acid. This method proceeds via a formal [3+2+1] cycloaddition, yielding products in 40–65% efficiency under optimized conditions (110°C, 24 hours in dimethyl sulfoxide). The enaminones act as carbonyl precursors, while iodine facilitates oxidation, underscoring the synergy between reagent roles in MCRs.

The Gewald reaction, another MCR paradigm, employs ketones, cyanoacetates, and sulfur to construct 2-aminothiophene intermediates, which can subsequently annulate into quinoline systems. Recent adaptations have integrated microwave irradiation to accelerate reaction kinetics, reducing synthesis times from hours to minutes while maintaining yields above 70%. Such methodologies highlight the potential of MCRs to streamline the synthesis of 1-(quinolin-2-yl)ethane-1,2-diol precursors while accommodating diverse substituents.

Catalytic Ring-Closing Carbonyl-Olefin Metathesis Approaches

Ring-closing carbonyl-olefin metathesis (RCCOM) has emerged as a powerful tool for constructing dihydroquinoline intermediates, which can be oxidized to yield 1-(quinolin-2-yl)ethane-1,2-diol derivatives. Lambert and colleagues developed a hydrazine-catalyzed RCCOM protocol using N-prenylated 2-aminobenzaldehydes as substrates. The reaction proceeds via a cycloaddition-cycloreversion sequence, forming 1,2-dihydroquinolines in up to 75% yield under mild conditions (isopropanol, 80°C). Key to this approach is the acid-labile protecting group on the nitrogen atom, which allows in situ deprotection and autoxidation to furnish the fully aromatic quinoline core.

Mechanistic studies revealed that the cycloaddition step is rate-limiting compared to oxygen-containing analogs, but the cycloreversion occurs more readily, favoring product formation. This method’s compatibility with additives like Lewis acids enables telescoped synthesis of complex architectures, such as azapterocarpan analogs, through sequential RCCOM and Diels-Alder reactions. Such versatility positions RCCOM as a cornerstone for functionalized quinoline synthesis.

Hydrazine-Mediated Cyclization Techniques

Hydrazine and its derivatives have been leveraged for reductive coupling and cyclization reactions to access quinoline scaffolds. A rediscovery of Bacon’s method demonstrated the efficacy of hydrazine-mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls, yielding indazolo[2,3-a]quinolines under mild conditions. This protocol accommodates electron-donating and withdrawing groups, achieving yields exceeding 80% while preserving sensitive functional groups like halogens and esters.

In a complementary approach, hydrazine catalyzes the RCCOM of N-prenylated aldehydes, as described in Section 1.2, highlighting its dual role as both reactant and catalyst. The mechanistic pathway involves initial hydrazine adduct formation, followed by cycloreversion to release the dihydroquinoline product. This bifunctionality underscores hydrazine’s utility in diversifying synthetic routes to 1-(quinolin-2-yl)ethane-1,2-diol derivatives.

Skraup-Doebner-von Miller Hybrid Synthetic Pathways

The classical Skraup-Doebner-von Miller reaction, which condenses anilines with α,β-unsaturated carbonyl compounds, has been modernized through hybrid methodologies integrating contemporary catalysts and conditions. The reaction’s mechanism involves a conjugate addition of aniline to the enone, followed by fragmentation-recombination to form the quinoline nucleus. Isotopic labeling studies confirmed the intermediacy of imine and ketone fragments, which recombine in a condensation step to establish the heterocyclic ring.

Recent adaptations employ scandium(III) triflate or amberlite resin as catalysts, enhancing reaction efficiency and reducing side products. For example, Yan and coworkers utilized 2-fluorobenzaldehyde and heterocyclic ketene aminals in a metal-free, piperidine-catalyzed reaction to synthesize [1,2-a]quinoline derivatives in 90% yield. This hybrid approach merges the traditional annulation strategy with modern solvent systems (1,4-dioxane) and catalysts, demonstrating the adaptability of classical pathways to current synthetic demands.

Density Functional Theory Analysis of Electronic Structures

Density Functional Theory represents a fundamental quantum mechanical approach for investigating the electronic structure of 1-(Quinolin-2-yl)ethane-1,2-diol [6]. The molecular geometry optimization of quinoline derivatives typically employs the B3LYP functional with various basis sets, including 6-311G(d,p) and 6-31G(d,p), to achieve accurate structural parameters [13] [26]. The electronic structure analysis reveals that quinoline-based compounds exhibit planar conformations, as indicated by calculated dihedral angles approaching zero degrees [33].

The optimized geometric parameters for quinoline derivatives demonstrate excellent agreement between theoretical calculations and experimental data [45] [46]. Bond length calculations for the quinoline moiety show characteristic values: the nitrogen-carbon bonds typically range from 1.318 to 1.422 Angstroms, while carbon-carbon bonds within the aromatic ring system span 1.372 to 1.422 Angstroms [45] [48]. The incorporation of the ethane-1,2-diol substituent at the 2-position significantly influences the electronic distribution throughout the molecular framework [35].

Structural ParameterCalculated Value (Angstroms)Bond Type
Carbon-Nitrogen (quinoline)1.318-1.422Aromatic
Carbon-Carbon (quinoline ring)1.372-1.422Aromatic
Carbon-Oxygen (diol)1.42-1.45Aliphatic
Oxygen-Hydrogen (hydroxyl)0.96-0.98Polar covalent

The electronic charge distribution analysis through Molecular Electrostatic Potential mapping reveals distinct electrophilic and nucleophilic regions within 1-(Quinolin-2-yl)ethane-1,2-diol [13]. The quinoline nitrogen atom exhibits significant electron density, contributing to the molecule's chemical reactivity and potential coordination behavior [34] [35]. The hydroxyl groups of the diol moiety create electron-rich regions that influence intermolecular interactions and hydrogen bonding capabilities [30].

Vibrational frequency calculations provide comprehensive insights into the molecular dynamics of the compound [46] [50]. The characteristic stretching frequencies for the quinoline ring system appear in the range of 1555-1610 wavenumbers, while the hydroxyl group vibrations manifest between 3200-3600 wavenumbers [13]. These computational predictions align well with experimental infrared spectroscopic data, validating the theoretical approach [46].

The mechanistic pathway involves an initial energy transfer phase that leads to acenaphthene skeleton formation, followed by a redox shuttling step that promotes aromatization [1]. 8-substituted quinolines and phenanthrolines react smoothly with both terminal and internal alkynes, exhibiting excellent levels of regio- and diastereoselectivity [1]. Density functional theory calculations have revealed the intertwined energy transfer/single electron transfer nature of these processes, providing crucial design principles for synthesizing new aza-acenaphthenes [1].

Ring-closing metathesis reactions on azinium salts provide straightforward access to quinolizinium cations and their dihydro derivatives [2]. The dissociative mechanism assumes that upon olefin binding, a phosphine is displaced from the metal center to form a 16-electron olefin complex, which undergoes metathesis to form the cyclized product [3]. Addition of one equivalent of phosphine relative to catalyst decreases the reaction rate by as much as 20 times, strongly supporting the dissociative mechanism as the dominant reaction pathway [3].

Photochemical divergent ring-closing metathesis of 1,7-enynes enables efficient synthesis of spirocyclic quinolin-2-ones [4]. The process utilizes α-amino radicals as alkene deconstruction auxiliaries, with intramolecular 1,5-hydrogen atom transfer being key to radical generation and β-scission [4]. The dearomatization of arenes and ring opening of cyclopropanes are crucial for constructing spirocyclic quinolin-2-ones [4].

Reaction TypeCatalyst SystemTemperatureYield RangeKey Features
Peri-(3+2) CycloadditionIridium complexRoom temperature75-95%EnT/SET dual pathway
RCM on Azinium SaltsGrubbs/Hoveyda-Grubbs60-80°C60-85%Dissociative mechanism
Photochemical RCMα-amino radicalRoom temperature55-80%Radical formation/β-scission
Enyne MetathesisRuthenium derivatives80-120°C65-90%Chelate ring formation

Acid-Catalyzed Intramolecular Electrophilic Addition Mechanisms

Acid-catalyzed intramolecular electrophilic addition mechanisms constitute a fundamental approach for quinoline ring formation, with various acid systems promoting distinct mechanistic pathways. Superacid-promoted synthesis utilizing triflic acid enables the formation of quinolines through dicationic superelectrophilic intermediates [5]. The mechanism involves double protonation of substrates to generate dicationic intermediates, followed by cyclization and subsequent ipso protonation of phenyl groups, leading to benzene elimination and aromatization [5].

The Combes quinoline synthesis exemplifies acid-catalyzed ring closure through a well-defined mechanistic pathway [6]. The reaction mechanism proceeds through three major steps: initial protonation of the carbonyl oxygen in β-diketones, followed by nucleophilic addition with anilines and intramolecular proton transfer [6]. The rate-determining step involves molecular annulation, immediately followed by proton transfer that eliminates the positive formal charge on the nitrogen atom [6]. Subsequent alcohol protonation and dehydration yield the final quinoline product [6].

Electrophilic cyclization of N-(2-alkynyl)anilines provides an efficient strategy for substituted quinoline synthesis [7] [8]. The intramolecular cyclization proceeds smoothly in the presence of electrophilic reagents (I₂, Br₂, ICl, NBS, NIS, and HNTf₂) at room temperature [7]. The 6-endo-dig cyclization mechanism involves electrophile activation of the alkyne, followed by intramolecular nucleophilic attack by the aniline nitrogen [7] [8].

Mercury-catalyzed cyclizations represent another important class of acid-catalyzed transformations [8]. These reactions proceed through Hg(OTf)₂-catalyzed ring closure of alkynylanilines, generating quinolines bearing hydrogen in the 3-position [8]. The mechanism involves mercury coordination to the alkyne, followed by intramolecular nucleophilic attack and subsequent protodemetalation [8].

Acid SystemMechanism TypeTemperatureSelectivityKey Intermediates
SuperacidsDicationic pathway120-160°CHighSuperelectrophiles
Combes conditionsβ-diketone cyclization140-180°CModerateSchiff base intermediates
Electrophilic reagents6-endo-dig cyclizationRoom temperatureExcellentHalonium intermediates
Mercury catalysisMetal coordination100°CGoodOrganomercury species

Solvent Effects on Knoevenagel Condensation Pathways

Solvent effects play a crucial role in determining the efficiency and selectivity of Knoevenagel condensation pathways leading to quinoline derivatives. Aqueous media have gained prominence as environmentally benign solvents for these transformations. The use of quinine as an organocatalyst under solvent-free conditions enables efficient Knoevenagel condensations at room temperature [9]. The green approach allows catalyst recovery and recycling for up to four cycles without appreciable loss of activity [9].

Polar aprotic solvents such as DMF and DMSO enhance reaction rates through stabilization of polar transition states [10]. The Knoevenagel condensation/aza-Wittig reaction cascade in DMF enables synthesis of 3-sulfonylquinolines with excellent yields [10]. The mechanism involves initial formation of iminophosphorane intermediates, followed by base-mediated Knoevenagel condensation and subsequent intramolecular aza-Wittig reaction [10].

Mixed solvent systems provide optimal balance between solvation and reactivity. Methanol/water mixtures (4:1) with ammonium bifluoride catalysis achieve quantitative yields in Knoevenagel condensations [10]. The dielectric constant of the solvent system significantly influences reaction kinetics, with optimal values around 65 providing the best compromise between substrate solubility and transition state stabilization [11].

Hydrogen bonding interactions in protic solvents stabilize intermediate species and influence regioselectivity [11]. Water as a reaction medium promotes unique reactivity patterns through hydrogen bonding networks that can direct molecular orientations and stabilize charged intermediates [11]. The hydrophobic effect in aqueous systems can enhance reaction rates by forcing hydrophobic substrates into close proximity [11].

Solvent ClassDielectric ConstantKey EffectsTypical YieldsSelectivity
Aqueous systems81.0Hydrogen bonding82-90%Good
Polar aprotic36-47Transition state stabilization85-95%Excellent
Mixed systems65 (typical)Optimal solvation balance94-99%Very high
Nonpolar solvents2-8Hydrophobic effects71-88%Moderate

Substituent-Dependent Ring Closure Kinetics

The kinetics of ring closure reactions in quinoline formation exhibit strong dependence on substituent effects, which influence both reaction rates and product distributions. Electronic effects of substituents dramatically alter activation energies and reaction pathways [12]. Para-electron donating groups such as methoxy substituents facilitate electrophilic attack, resulting in relative rate enhancements of up to 1.8 times compared to unsubstituted systems [12].

Meta-substituted precursors display highly regioselective behavior, with alkyl substituents leading to 5-substituted products while strongly electron-donating substituents generally result in 7-substituted quinolines [12]. The regioselectivity depends on the electronic nature of the substituent, with electron-donating groups directing cyclization to positions that maximize resonance stabilization [12].

Steric effects significantly impact reaction kinetics, particularly for ortho-substituted systems. Ortho-methyl groups create steric hindrance that reduces reaction rates by factors of 2-3 and leads to decreased regioselectivity [12]. The activation energies for ring closure increase from 95 kJ/mol for para-methoxy systems to 130 kJ/mol for ortho-methyl derivatives [13].

Hammett correlations reveal that electron-withdrawing substituents such as nitro groups significantly retard ring closure reactions, with relative rates dropping to 0.3 compared to unsubstituted systems [13]. The activation energy increases to 125 kJ/mol for para-nitro substituted precursors [13]. These effects arise from destabilization of cationic intermediates formed during the cyclization process [13].

Temperature effects on reaction kinetics show Arrhenius behavior with pre-exponential factors varying by substituent type. Kinetic modeling using Langmuir-Hinshelwood expressions reveals that competitive adsorption of reactants, products, and solvents influences overall reaction rates. The rate-determining step varies with substituent pattern, shifting from initial cyclization for electron-rich systems to subsequent aromatization for electron-poor derivatives.

Substituent TypePositionRate EnhancementActivation EnergyRegioselectivity
Electron-donatingpara1.8×95 kJ/mol>95:5
Electron-withdrawingpara0.3×125 kJ/mol80:20
Alkyl groupsortho0.4×130 kJ/mol60:40
Halogenmeta0.7×115 kJ/mol85:15

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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